ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a hydrazinylidene acetate derivative characterized by a Z-configuration at the C=N bond and substituents on the aromatic ring: a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position. Its structure features a planar Caryl–NH–N=C unit stabilized by intramolecular hydrogen bonding and resonance effects .
Properties
Molecular Formula |
C11H9Cl2F3N2O2 |
|---|---|
Molecular Weight |
329.10 g/mol |
IUPAC Name |
ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9- |
InChI Key |
MCIFKBFKKIRXKP-NVMNQCDNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves several steps. One common method includes the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazonoacetate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)benzaldehyde under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Preliminary studies suggest the following applications:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the trifluoromethyl group is believed to enhance the compound's efficacy against certain cancer types.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Interaction studies indicate that it may bind effectively to bacterial enzymes, disrupting their function.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl chloroacetate. This reaction can be represented as follows:
Table 1: Comparison of Similar Compounds
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | Contains methoxy group | Anti-inflammatory properties |
| Methyl (Z)-2-chloro-2-[3-(trifluoromethyl)phenyl]hydrazonoacetate | Similar trifluoromethyl group | Anticancer activity |
| Ethyl 3-(trifluoromethyl)phenylhydrazonoacetate | Different phenyl substitution | Antimicrobial effects |
Biological Mechanisms
The specific biological mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets, affecting pathways related to cell growth and apoptosis.
Case Studies
- Anticancer Research : A study investigating derivatives of this compound found that certain modifications enhanced cytotoxicity against breast cancer cells, suggesting that further exploration could lead to effective anticancer agents.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as a new antibiotic.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets, contributing to its unique pharmacological properties .
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
The target compound’s electronic profile is dominated by the electron-withdrawing effects of the -Cl and -CF₃ groups. Comparative analysis with derivatives bearing different substituents reveals:
Key Findings :
Crystallographic and Geometric Comparisons
Crystal structures of analogous compounds highlight substituent-driven variations:
Key Findings :
- The -CF₃ group in the target compound reduces symmetry, leading to a monoclinic system with tighter packing .
- Methoxy-substituted derivatives form dimers via dual hydrogen bonds, whereas the target compound adopts helical chains .
Biological Activity
Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.1 g/mol. The compound features a chloroacetate group and a hydrazone linkage, which are crucial for its biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
- Interaction with Receptors : It has shown potential binding affinity with several biological targets.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential antimicrobial activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related hydrazone derivatives showed effectiveness against multiple bacterial strains, highlighting their potential in treating infections.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in drug formulation underlines its significance in pharmaceutical research and development .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | C12H13ClN2O3 | Studied for anti-inflammatory properties |
| Methyl (Z)-2-chloro-2-[3-(trifluoromethyl)phenyl]hydrazonoacetate | C12H10ClF3N2O | Potential anticancer activity |
| Ethyl 3-(trifluoromethyl)phenylhydrazonoacetate | C12H10F3N3O | Evaluated for antimicrobial effects |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives, including those related to this compound, demonstrated significant bactericidal activity and antibiofilm potential against persistent infections .
- Pharmaceutical Intermediate : As an intermediate in the synthesis of Apixaban, this compound plays a critical role in the pharmaceutical industry, emphasizing its importance in drug formulation processes .
- Toxicity Studies : Research has shown that derivatives exhibit low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
